molecular formula C6H8O4 B054670 1-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 113020-21-6

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B054670
M. Wt: 144.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid often involves condensation reactions. For instance, Lu et al. (2021) synthesized a compound related to 1-(Methoxycarbonyl)cyclopropanecarboxylic acid through condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with other chemical entities, exhibiting significant biological activity (Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives is often analyzed using X-ray crystallography. For example, the study by Abele et al. (1999) provides insights into the molecular structure of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, a related compound (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Chemical reactions involving 1-(Methoxycarbonyl)cyclopropanecarboxylic acid derivatives are diverse. Bietti and Capone (2008) studied the one-electron oxidation of related compounds, shedding light on the reactivity and structural effects in these processes (Bietti & Capone, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are often determined experimentally. Hoffman et al. (1982) identified a major conjugate of a related compound, providing insights into its physical behavior in biological systems (Hoffman, Yang, & McKeon, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are key areas of study. For instance, the work by Cetina et al. (2004) on novel derivatives of 1-aminocyclopropane-1-carboxylic acid reveals important aspects of their chemical behavior (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).

Scientific Research Applications

  • Reactions with Thiols and Mercaptans : One study reported the addition of propyl and phenyl mercaptans to the methyl ester of 1-methylcyclopropene-3-carboxylic acid, leading to the formation of thio-substituted cyclopropanecarboxylic acids (Shapiro, Protopopova, & Nefedov, 1991).

  • Substituent Effect in Ionization : Another study examined the pKa values of ten cis-2-substituted 1-cyclopropanecarboxylic acids, providing insights into the effects of different substituents on the acid’s ionization (Kusuyama, 1979).

  • Reactions with Arsonium Ylides : A study explored the reaction of electron-deficient cyclopropane derivatives with benzoylmethylenetriphenylarsorane, forming products with high stereoselectivity (Chen, Cao, Ding, & Sun, 2005).

  • Synthesis of Purine and Pyrimidine Derivatives : Research demonstrated the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, providing structural insights into these compounds (Cetina et al., 2004).

  • Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide : This study established a method to synthesize a target compound from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through nucleophilic substitution reaction and ester hydrolysis (Zhou et al., 2021).

  • Ethylene Biosynthesis Studies : Research into the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, was conducted for use in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

  • Polymerization Studies : Several studies have explored the synthesis and radical polymerization of 2-vinylcyclopropanes and their derivatives, leading to the formation of transparent cross-linked polymers and investigating the effects of different functional groups on polymerization (Moszner et al., 1997, 1999; Moszner, Völkel, Fischer, & Rheinberger, 1999).

  • Enzymatic Desymmetrization : The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid through enzymatic desymmetrization of the corresponding diester was reported, optimizing the process for large-scale synthesis (Goswami & Kissick, 2009).

Safety And Hazards

“1-(Methoxycarbonyl)cyclopropanecarboxylic acid” is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause serious eye damage and severe skin burns .

properties

IUPAC Name

1-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-5(9)6(2-3-6)4(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOHLOUZVEIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551394
Record name 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

CAS RN

113020-21-6
Record name 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

1.45 liters of 1N sodium hydroxide solution are added to a solution, cooled to 5° C., of 1.45 ml of methyl 1,1-cyclopropanedicarboxylate in 2.5 liters of methanol. After stirring for 4 days at ambient temperature, the mixture is three-quarters concentrated, extracted with ether and then treated in customary manner, allowing the expected product to be isolated.
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2.5 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

KOH (420 mg, 7.5 mmol) was added to a solution cyclopropane-1,1-dicarboxylic acid diethyl ester (1 g, 6.3 mmol) in methanol (7 mL). The reaction mixture was stirred for 4 hours at ambient temperature then concentrated. The resulting residue was diluted with water, acidified with conc. HCl and the product was extracted with dichloromethane. The dichloromethane layer was dried over sodium sulfate and concentrated under reduced pressure to afford 680 mg (75%) of cyclopropane-1,1-dicarboxylic acid methyl ester. HOBt (764 mg, 5.6 mmol), DMAP (1.72 g, 14.15 mmol) and EDCI.HCl (1.08 g, 5.6 mmol) followed by biphenyl-4-ylamine (957 mg, 5.6 mmol) were added to a stirred solution of cyclopropane-1,1-dicarboxylic acid methyl ester (680 mg, 4.7 mmol) in DMF (7 mL) and the resulting mixture was stirred at ambient temperature overnight. The mixture was then diluted with water and the product was extracted with ethyl acetate. The ethylacetate layer was washed with brine solution and concentrated to afford 1.1 g (79%) of 1-(biphenyl-4-ylcarbamoyl)-cyclopropanecarboxylic acid methyl ester. LiOH.H2O (234 mg, 5.5 mmol) was added to a solution of 1-(biphenyl-4-ylcarbamoyl)-cyclopropanecarboxylic acid methyl ester (1.1 g, 3.7 mmol) in a mixture of methanol (5 mL), THF (11 mL) and H2O (3 mL) and the resulting mixture was stirred for 2 hours at ambient temperature. The reaction mixture was then concentrated and the residue was diluted with water, acidified with conc. HCl. The resulting precipitate was isolated by filtration and dried to afford 340 mg (33%) of 1-(biphenyl-4-ylcarbamoyl)-cyclopropane carboxylic acid.
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420 mg
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1 g
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7 mL
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Synthesis routes and methods IV

Procedure details

KOH (42 mg, 0.75 mmol) was added to a solution cyclopropane-1,1-dicarboxylic acid dimethyl ester (100 mg, 0.63 mmol) in methanol. The resulting mixture was stirred for 4 hours at ambient temperature then concentrated. The residue was diluted with water, acidified with conc. HCl and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 65 mg (71%) of cyclopropane-1,1-dicarboxylic acid methyl ester.
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42 mg
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100 mg
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Synthesis routes and methods V

Procedure details

Dimethyl 1,1-cyclopropanedicarboxylate (5 ml) was mixed with NaOH (1.4 g) in MeOH (40 ml)/water (4 ml). The reaction mixture was stirred at RT overnight and the solvent was evaporated. To the residue was added ether (50 ml), water (50 ml) and extracted once. The aqueous layer was acidified with 6N HCl and extracted three times with ether, the combined organic layer was washed with brine, dried and evaporated to give 1-(methoxycarbonyl)cyclopropanecarboxylic acid (4 g).
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5 mL
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1.4 g
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4 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methoxycarbonyl)cyclopropanecarboxylic acid
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid
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1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Citations

For This Compound
9
Citations
MR Emmett, HK Grover, MA Kerr - The Journal of Organic …, 2012 - ACS Publications
Cyclopropane hemimalonates, when treated with sodium azide, undergo a tandem ring-opening decarboxylation to produce γ-azidobutyric acids in good yields. These adducts were …
Number of citations: 91 pubs.acs.org
C Guarino, Y Hamon, C Croix, AS Lamort… - Biochemical …, 2017 - Elsevier
Cathepsin C (CatC) is a tetrameric cysteine dipeptidyl aminopeptidase that plays a key role in activation of pro-inflammatory serine protease zymogens by removal of a N-terminal pro-…
Number of citations: 43 www.sciencedirect.com
LJ Gutierrez, M Vettorazzi, J Dernovšek… - New Journal of …, 2023 - pubs.rsc.org
Here we report a theoretical-experimental study of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB). A comprehensive …
Number of citations: 1 pubs.rsc.org
J Rancourt, DR Cameron, V Gorys… - Journal of medicinal …, 2004 - ACS Publications
The structure−activity relationship at the C-terminal position of peptide-based inhibitors of the hepatitis C virus NS3 protease is presented. The observation that the N-terminal cleavage …
Number of citations: 103 pubs.acs.org
ME Flisar - 2014 - search.proquest.com
Previous work in the Kerr group has shown the success of donor-acceptor cyclopropanes as substrates in a variety of synthetic reactions; this document will apply the use of donor …
Number of citations: 4 search.proquest.com
B Li, A Wang, J Liu, Z Qi, X Liu, K Yu… - Journal of Medicinal …, 2016 - ACS Publications
cKIT kinase inhibitors, eg, imatinib, could induce drug-acquired mutations such as cKIT T670I that rendered drug resistance after chronic treatment. Through a type II kinase inhibitor …
Number of citations: 15 pubs.acs.org
T Huang - 2012 - search.proquest.com
Sphingosine-1-phosphate (S1P) is a signaling lipid molecule, which has been implicated in a wide variety of biological processes including cell growth regulation, apoptotic suppression…
Number of citations: 1 search.proquest.com
ME Flisar, MR Emmett, MA Kerr - Synlett, 2014 - thieme-connect.com
Cyclopropane-1,1-hemimalonates bearing a 2-(2-alkynylphenyl) moiety underwent ring opening by an azide nucleophile, generating an alkyl azide that, in turn, underwent [3+2]-dipolar …
Number of citations: 16 www.thieme-connect.com
C Qin - 2014 - search.proquest.com
The first chapter gives an overview about carbene precursors, dirhodium catalysts and general metallocarbene transformations. Dirhodium catalysts are exceptional for transformations …
Number of citations: 0 search.proquest.com

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